2-Dimethylamino-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

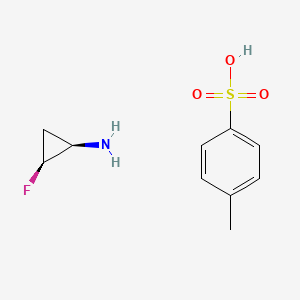

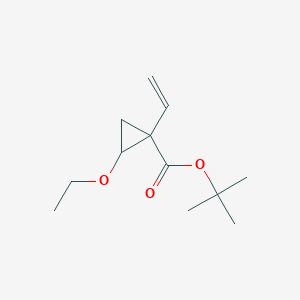

2-Dimethylamino-propionic acid hydrochloride, also known as 3-dimethylaminopropionic acid hydrochloride, is a compound with the empirical formula C5H11NO2 . It is used as a reagent for the preparation of biologically active small molecules .

Synthesis Analysis

The synthesis of 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride . Another method involves the use of reversible addition–fragmentation chain transfer (RAFT) polymerization to develop an aqueous one-pot synthesis of zwitterionic diblock copolymers comprising anionic methacrylic acid (MAA) and cationic 2-(dimethylamino)ethyl methacrylate (DMA) repeat units .

Molecular Structure Analysis

The molecular weight of 2-Dimethylamino-propionic acid hydrochloride is 153.61 . The molecular structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

The compound has been used in the synthesis of zwitterionic diblock copolymers . It has also been involved in catalytic protodeboronation of alkyl boronic esters .

Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis

“2-Dimethylamino-propionic acid hydrochloride” is often used in chemical synthesis . It can act as a building block in the synthesis of various organic compounds. The presence of both amine and carboxylic acid groups in the molecule makes it a versatile reagent.

pH and Temperature-Responsive Polymers

This compound has been used in the synthesis of diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) via RAFT . These polymers have pH and temperature-responsive groups, which can be used to better understand the properties of polymersomes.

Cation-Exchange Eluents

Similar compounds, such as DL-2,3-Diaminopropionic Acid Monohydrochloride (DAP-HCl), have been used as cation-exchange eluents for columns packed with sulfonated resins . It’s possible that “2-Dimethylamino-propionic acid hydrochloride” could have similar applications.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(dimethylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXRWHVFQQQEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylamino-propionic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)

![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)

![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)